Ethyl 8-(3-chlorophenyl)-8-oxooctanoate
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Description
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, also known as ECPOO, is a compound used in scientific research, primarily in biochemistry and physiology, to study the effects of certain chemicals on the body. ECPOO is a phenyl-substituted octanoic acid, with a chlorine atom attached to the phenyl group. This compound is used in experiments to study the biochemical and physiological effects of certain chemicals, and to gain insight into how these chemicals interact with the body.
Scientific Research Applications
Asymmetric Synthesis
- Ethyl 3-chloro-2-oxooctanoate, closely related to ethyl 8-(3-chlorophenyl)-8-oxooctanoate, was used in the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4 (Tsuboi, Furutani, & Takeda, 1987).
Analytical Methods
- A new anticancer prodrug, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), was determined using adsorptive stripping voltammetry. This method is based on the adsorptive/reductive behavior of ETTA (Stępniowska et al., 2017).
Heterocyclic Systems Synthesis
- Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate was converted into pyrrolo[1",2":1',6']pyrazino-[2', 3': 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system (Bakhite, Geies, El-Dean, & El-Kashef, 1995).
Crystal Structure Analysis
- The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a compound structurally similar to ethyl 8-(3-chlorophenyl)-8-oxooctanoate, has been determined by single-crystal X-ray diffraction (Hu Yang, 2009).
Quantum Chemical Calculations
- Quantum chemical calculations based on DFT method were performed on compounds including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, showing a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Enzymatic Synthesis
- A new NADH-dependent carbonyl reductase was identified for efficiently reducing ethyl 8-chloro-6-oxooctanoate (ECOO) to ethyl (S)-8-chloro-6-hydroxyoctanoate, an important chiral precursor (Chen et al., 2014).
Photovoltaic Properties
- Films of 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and 2-Amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, structurally similar to ethyl 8-(3-chlorophenyl)-8-oxooctanoate, were studied for their photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Dyes for LCDs
- Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized as fluorescent dyes with potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
properties
IUPAC Name |
ethyl 8-(3-chlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFJIXVTZMXSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645578 |
Source
|
Record name | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |
CAS RN |
898752-20-0 |
Source
|
Record name | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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